Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-, also known as 2-(dibromomethyl)-5-(trifluoromethyl)furan, is a halogenated derivative of furan. This compound features a furan ring substituted with both dibromomethyl and trifluoromethyl groups, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The introduction of these functional groups enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.
The compound is synthesized through specific chemical reactions involving furan derivatives. It can be purchased from various chemical suppliers, including BenchChem, SynQuest Labs, and TCI Chemicals, which provide details on its purity, molecular weight, and safety information.
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- is classified as an organic compound and specifically as a halogenated furan derivative. Its molecular formula is , with a molecular weight of approximately 267.9 g/mol.
The synthesis of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- typically involves several key steps:
The molecular structure of Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- features a five-membered aromatic ring with two distinct substituents:
FC(F)(F)C1=CC=C(CBr)O1.Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- can undergo various chemical reactions:
The mechanism of action for Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- involves its interaction with biological targets:
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2